144410-00-4
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Overview
Description
The compound with the Chemical Abstracts Service number 144410-00-4 is known as (Gln22)-Amyloid β-Protein (1-40) trifluoroacetate salt. This compound is a Dutch mutation (E22Q) of amyloid β-peptide, which aggregates more readily than the wild-type peptide. The resulting fibrils show increased neurotoxicity .
Mechanism of Action
Target of Action
The primary target of (Gln22)-Amyloid β-Protein (1-40) is the Amyloid-β . Amyloid-β is a peptide that plays a crucial role in neural health, but in certain conditions, it can aggregate and form plaques that are associated with neurodegenerative diseases .
Mode of Action
(Gln22)-Amyloid β-Protein (1-40) is a Dutch mutation (E22Q) of amyloid β-peptide . This mutation causes the peptide to aggregate more readily than the wild-type peptide . The interaction of this compound with its target results in the formation of fibrils, which show increased neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by (Gln22)-Amyloid β-Protein (1-40) is the amyloidogenic pathway, which leads to the formation of amyloid-β plaques . The aggregation of this mutated peptide can disrupt normal cellular processes, leading to neuronal damage and death .
Result of Action
The primary result of the action of (Gln22)-Amyloid β-Protein (1-40) is increased neurotoxicity . Specifically, the mutant peptide E22Q could induce apoptosis of brain endothelial cells at a concentration of 25 μm . The wild-type aβ 1-40 and the italian mutant e22k had no significant effect on apoptosis .
Biochemical Analysis
Cellular Effects
The (Gln22)-Amyloid β-Protein (1-40) has been shown to have significant effects on various types of cells. For instance, at a concentration of 25 μm, this mutant peptide could induce apoptosis of brain endothelial cells . The wild-type Aβ 1-40 and the Italian mutant E22K had no significant effect on apoptosis .
Molecular Mechanism
The molecular mechanism of action of (Gln22)-Amyloid β-Protein (1-40) involves its ability to aggregate more readily than the wild-type peptide . The resulting fibrils show increased neurotoxicity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Gln22)-Amyloid β-Protein (1-40) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of (Gln22)-Amyloid β-Protein (1-40) follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: (Gln22)-Amyloid β-Protein (1-40) primarily undergoes aggregation reactions, leading to the formation of amyloid fibrils. These fibrils are associated with neurotoxicity and are a hallmark of neurodegenerative diseases such as Alzheimer’s disease.
Common Reagents and Conditions: The aggregation of (Gln22)-Amyloid β-Protein (1-40) can be induced under physiological conditions, such as neutral pH and the presence of metal ions like zinc and copper. These conditions promote the misfolding and aggregation of the peptide.
Major Products Formed: The major products formed from the aggregation of (Gln22)-Amyloid β-Protein (1-40) are amyloid fibrils. These fibrils are insoluble and can form plaques in the brain, contributing to the pathology of neurodegenerative diseases.
Scientific Research Applications
(Gln22)-Amyloid β-Protein (1-40) is widely used in scientific research to study the mechanisms of amyloid aggregation and its role in neurodegenerative diseases. It serves as a model peptide for investigating the molecular basis of Alzheimer’s disease and for screening potential therapeutic agents that can inhibit amyloid aggregation .
In addition to its use in neurodegenerative disease research, (Gln22)-Amyloid β-Protein (1-40) is employed in studies of protein misfolding, peptide aggregation, and the development of diagnostic tools for amyloid-related conditions .
Comparison with Similar Compounds
Similar Compounds:
- Wild-type Amyloid β-Protein (1-40)
- Italian mutant Amyloid β-Protein (1-40) (E22K)
- Other amyloidogenic peptides
Uniqueness: (Gln22)-Amyloid β-Protein (1-40) is unique due to its increased propensity to aggregate compared to the wild-type and other mutants like E22K. This makes it particularly useful for studying the mechanisms of amyloid aggregation and for developing therapeutic strategies targeting amyloid fibrils.
Properties
CAS No. |
144410-00-4 |
---|---|
Molecular Weight |
4328.88 |
Origin of Product |
United States |
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